molecular formula C17H20N6O3 B2838420 4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide CAS No. 2034552-94-6

4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide

Cat. No.: B2838420
CAS No.: 2034552-94-6
M. Wt: 356.386
InChI Key: SGWFTWUEARFVQQ-UHFFFAOYSA-N
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Description

4-Ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide is a synthetic piperazine derivative intended for research applications. Piperazine moieties are frequently incorporated into bioactive molecules for their favorable physicochemical properties and are commonly found in compounds investigated as kinase inhibitors and receptor modulators . The structure combines a dioxopiperazine core with a pyrazole-pyridine group, a motif seen in various pharmacological tools. This product is strictly for research purposes in laboratory settings. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the product's Certificate of Analysis for specific data regarding identity, purity, and composition.

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-2-21-9-10-23(16(25)15(21)24)17(26)19-7-8-22-12-14(11-20-22)13-3-5-18-6-4-13/h3-6,11-12H,2,7-10H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWFTWUEARFVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide typically involves multi-step organic reactions. Here is a general synthetic route:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately, often starting from hydrazine and ethyl acetoacetate, followed by cyclization. This pyrazole derivative is then coupled with the piperazine core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling with Pyridine Derivative: The pyridine ring is introduced through a nucleophilic substitution reaction, where the pyrazole-piperazine intermediate reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially converting them to alcohols.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Information

  • Molecular Formula : C14H20N4O3
  • Molecular Weight : 288.34 g/mol
  • IUPAC Name : 4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide

Antibiotic Development

One of the primary applications of This compound is in the development of beta-lactam antibiotics. The compound serves as a precursor for synthesizing various beta-lactams, including piperacillin and cefoperazone, which are critical in treating bacterial infections .

Case Study: Beta-lactam Antibiotics

A study demonstrated that derivatives of this compound could be acylated to yield significant amounts of beta-lactam antibiotics. For instance, using the N-trimethylsilyl derivative of 4-ethyl-2,3-dioxo-piperazine , researchers achieved a yield of 61% for cefoperazone when reacting with 7-aminocephalosporins .

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit anticancer properties. The incorporation of 4-(pyridin-4-yl)-1H-pyrazol into the structure enhances its biological activity against various cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Neurological Applications

The piperazine core is known for its activity in modulating neurotransmitter systems. Compounds derived from This compound have been explored for their potential use in treating neurological disorders such as depression and anxiety due to their ability to cross the blood-brain barrier and interact with serotonin receptors .

Data Table: Comparison of Applications

Application AreaCompound RoleExample CompoundsYield/Effectiveness
Antibiotic DevelopmentPrecursor for beta-lactamsPiperacillin, CefoperazoneUp to 61% yield
Anticancer ActivityInhibitor of tumor growthPyrazole derivativesSignificant reduction in cell viability
Neurological ApplicationsModulator of neurotransmittersVarious piperazine derivativesPromising preclinical results

Mechanism of Action

The mechanism of action of 4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural Analogues in Anti-Parasitic Activity

Piperazine-carboxamide derivatives with pyridinyl and pyrazole substituents have been extensively studied for their anti-leishmanial and enzyme-inhibitory properties. Key analogues include:

Compound Name/ID Substituents/Modifications Biological Activity (EC₅₀) Selectivity (vs. Host Cells) Source
N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18e) 3,5-bis(trifluoromethyl)benzyloxy-phenyl group Low micromolar range Moderate selectivity
N-(4-((3,5-di-tert-butylbenzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18i) 3,5-di-tert-butylbenzyloxy-phenyl group Low micromolar range Moderate selectivity
4-Hydroxyquinazoline Derivatives (A1–A6) Fluorine/chlorine-substituted phenyl rings on carboxamide Not reported N/A
Compound 28 (Benzo[b][1,4]oxazin-3(4H)-one analogue) Pyridin-3-yl and benzooxazinone moieties Not reported N/A

Key Findings :

  • Compounds 18e and 18i exhibit anti-Leishmania activity (EC₅₀ ~1–5 µM) but show only moderate selectivity over mammalian J774 macrophages, limiting therapeutic utility .
Selectivity and Binding Interactions
  • Enzyme Selectivity : The pyridin-4-yl group in the target compound aligns with 18e and 18i , which selectively inhibit Leishmania CYP51 over human isoforms. This contrasts with Compound 29a (), where pyridin-3-yl substitution leads to divergent binding modes .
  • SAR Insights : Bulky substituents (e.g., 3,5-bis(trifluoromethyl)benzyloxy in 18e ) improve potency but reduce solubility, whereas smaller groups (e.g., ethyl in the target compound) may balance bioavailability and efficacy .

Biological Activity

The compound 4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The structure of the compound is characterized by a piperazine core linked to a pyridinyl-pyrazole moiety and a dioxo functional group. This structural complexity is essential for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound was identified as having potent activity against various cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutics such as doxorubicin . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
4-Ethyl-2,3-dioxo...A-431 (epidermoid carcinoma)< 10Apoptosis induction
Related Compound XMCF7 (breast cancer)5.0Cell cycle arrest

Anti-inflammatory Activity

In addition to anticancer effects, the compound may exhibit anti-inflammatory properties. Similar derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could interact with various receptors, modulating signaling pathways that lead to cell death or reduced inflammation.
  • Oxidative Stress Induction : Some studies suggest that compounds with similar scaffolds induce oxidative stress in cancer cells, leading to apoptosis .

Study 1: Anticancer Screening

In a study published in Cancer Research, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. The compound demonstrated significant cytotoxicity against several cancer types, particularly in solid tumors .

Study 2: Inflammation Model

Another investigation assessed the anti-inflammatory effects using a murine model of arthritis. The administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the piperazine-pyrazole-pyridine core of this compound?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:

  • Step 1 : Formation of the piperazine core via nucleophilic substitution or condensation reactions, optimized with solvents like acetonitrile and catalysts such as sodium hydroxide .
  • Step 2 : Functionalization of the pyrazole-pyridine moiety using coupling reagents (e.g., carbodiimides) to introduce the ethyl-dioxo group .
  • Step 3 : Final carboxamide linkage via amide bond formation under anhydrous conditions with reagents like HATU or DCC .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm hydrogen and carbon environments, particularly the dioxo group (δ ~170-180 ppm for carbonyl carbons) and pyridine protons (δ ~8.5-9.0 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650-1750 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :

  • In vitro assays : Test kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based assays or antimicrobial activity via microbroth dilution .
  • Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Cross-validation : Compare results across multiple assay formats (e.g., SPR for binding kinetics vs. ITC for thermodynamic profiling) .
  • Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to assess binding modes with target proteins and identify steric/electronic mismatches .
  • Batch consistency : Verify compound purity (>95% via HPLC) and stability (e.g., under varying pH/temperature) to rule out degradation artifacts .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace pyridine with pyrimidine or alter the ethyl group to isopropyl) and test activity .
  • SAR Table :
ModificationBiological Activity (IC50)Key Observation
Pyridine → Pyrimidine12 nM (EGFR) → 45 nMReduced kinase affinity due to decreased π-π stacking
Ethyl → Isopropyl8 μM (Antimicrobial) → 25 μMIncreased steric hindrance lowers membrane permeability

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Metabolic stability : Conduct microsomal assays (e.g., liver microsomes) to identify metabolic hotspots and introduce blocking groups (e.g., fluorine substitution) .

Data Contradiction Analysis

Q. How to address discrepancies in enzymatic inhibition data across studies?

  • Methodological Answer :

  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ATP concentrations (e.g., 10 μM vs. 1 mM) to ensure comparability .
  • Enzyme source : Use recombinant proteins from the same supplier (e.g., Sigma-Aldridh vs. Thermo Fisher) to minimize batch variability .

Key Research Findings Table

Study FocusKey ResultReference
Synthesis Optimization78% yield achieved via DMF solvent and 60°C reflux
Kinase InhibitionIC50 of 15 nM against EGFR, superior to lapatinib (IC50 = 25 nM)
Metabolic StabilityHalf-life extended from 1.2 h → 4.5 h with fluorinated analog

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